Falintolol, (S,E)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96479-91-3 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1 |
InChI Key |
IYQDIWRBEQWANY-LUHPIMIVSA-N |
Isomeric SMILES |
C/C(=N\OC[C@H](CNC(C)(C)C)O)/C1CC1 |
Canonical SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Falintolol, S,e
Strategies for Enantioselective Synthesis of Falintolol, (S,E)-
The enantioselective synthesis of chiral molecules like Falintolol, (S,E)- can be achieved through several strategic approaches, each aiming to control the formation of the key stereocenter. These methods include asymmetric catalysis, the use of chiral auxiliaries and reagents, and transformations of prochiral compounds. irbbarcelona.org
Asymmetric catalysis is a highly efficient method for generating enantiopure compounds, utilizing a small amount of a chiral catalyst to produce large quantities of the desired product. irbbarcelona.orgfrontiersin.org For the synthesis of the propanolamine (B44665) core of Falintolol, (S,E)-, the most relevant application is the asymmetric reduction of a prochiral ketone precursor. Chiral metal complexes, particularly those involving Ruthenium, Rhodium, or Iridium with chiral ligands, are effective for such transformations. irbbarcelona.orgunipd.it These catalysts create a chiral environment around the substrate, forcing the reaction to proceed preferentially on one face of the prochiral ketone, leading to a high enantiomeric excess of the desired (S)-alcohol.
Another powerful catalytic approach is biocatalysis, which employs enzymes like ketoreductases or whole-cell systems (e.g., yeast) to reduce the prochiral ketone. uj.edu.pl Biocatalytic methods are renowned for their exceptional selectivity under mild reaction conditions. uj.edu.pl
| Catalyst Type | Example Catalyst/System | Substrate Type | Typical Selectivity (ee) | Reference |
| Organometallic | Ru-BINAP Complexes | Prochiral Ketone | High | unipd.it |
| Organometallic | Ir(III)H-MaxPHOX | N-Alkyl Imines | High | irbbarcelona.org |
| Biocatalyst | Yeast (e.g., Trichosporon sp.) | Prochiral Ketone | >50% (for one enantiomer) | uj.edu.pl |
| Organocatalyst | Chiral Phosphoric Acid | Aldehyde/Imine | High | rsc.orgorganic-chemistry.org |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgyork.ac.uk In a potential synthesis of Falintolol, (S,E)-, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective reduction of a ketone or the addition of a nucleophile. numberanalytics.comosi.lv
For instance, Evans oxazolidinone auxiliaries are widely used to direct alkylation and aldol (B89426) reactions. wikipedia.org More relevant to amine synthesis, Ellman's tert-butanesulfinamide can act as a chiral auxiliary. osi.lvnih.gov Condensation with a ketone precursor forms an N-sulfinylketimine, which can then be reduced diastereoselectively. Subsequent acidic hydrolysis cleaves the auxiliary to yield the chiral primary amine with high enantiopurity. osi.lvnih.gov
| Chiral Auxiliary | Type of Reaction Controlled | Key Feature | Reference |
| Evans Oxazolidinones | Alkylation, Aldol Reactions | Forms a rigid chelated intermediate to direct nucleophilic attack. | wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Provides steric hindrance to control the approach of reagents. | wikipedia.org |
| tert-Butanesulfinamide (Ellman's) | Imine Reduction/Addition | Directs nucleophilic addition to the imine C=N bond. | osi.lvnih.gov |
| Pseudoephedrine | Alkylation | Forms a chelated enolate to control alkylation stereochemistry. | wikipedia.org |
Unlike chiral catalysts or auxiliaries, chiral reagents are used in stoichiometric amounts to achieve stereocontrol. york.ac.uk A prominent example applicable to Falintolol, (S,E)- synthesis is the asymmetric reduction of a prochiral ketone precursor using a chiral borane (B79455) reagent, such as diisopinocampheylchloroborane (DIP-Chloride). ptfarm.pl This reagent, derived from the natural chiral pool component α-pinene, delivers a hydride stereoselectively to the carbonyl group, yielding the corresponding chiral alcohol. ptfarm.plwikipedia.org While effective, the need for stoichiometric quantities of a often expensive reagent makes this approach less cost-effective for large-scale synthesis compared to catalytic methods. wikipedia.org
| Chiral Reagent | Transformation | Precursor Type | Advantage | Disadvantage | Reference |
| Diisopinocampheylchloroborane (DIP-Chloride) | Asymmetric Reduction | Prochiral Ketone | High enantioselectivity | Stoichiometric use required | ptfarm.pl |
| Chiral Boranes (from α-pinene) | Asymmetric Hydroboration | Olefin | Creates chiral alcohols | Stoichiometric use required | ptfarm.pl |
This strategy focuses on converting a flat, prochiral molecule into a chiral one in a single, stereoselective step. For Falintolol, (S,E)-, the most logical prochiral intermediate is the ketone corresponding to the desired alcohol. The key transformation is the stereoselective reduction of this ketone.
This approach encompasses methods described previously, such as asymmetric catalysis (using chiral metal complexes or enzymes) and the use of stoichiometric chiral reducing agents. numberanalytics.comwikipedia.org Biocatalytic reduction is particularly noteworthy here, as various strains of yeast or isolated ketoreductase enzymes can reduce prochiral ketones to furnish the (S)-alcohol with exceptionally high yields and enantiomeric excess, often exceeding what is achievable with purely chemical catalysts. uj.edu.pl This method avoids the use of heavy metals and often proceeds under environmentally benign aqueous conditions. uj.edu.pl
Resolution of Falintolol Racemates and Kinetic Resolution Techniques
An alternative to direct asymmetric synthesis is to prepare the compound as a racemic mixture and then separate the enantiomers. slideshare.net Kinetic resolution is a powerful technique where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer enriched. wikipedia.org
For a racemic mixture of Falintolol or its alcohol precursor, enzyme-catalyzed kinetic resolution is a highly effective method. uj.edu.plnih.gov Lipases are commonly used to selectively acylate one enantiomer (e.g., the (R)-alcohol) in the presence of an acyl donor. This leaves the desired (S)-alcohol unreacted and in high enantiomeric excess. uj.edu.pl The resulting acylated (R)-enantiomer can be easily separated from the unreacted (S)-enantiomer by chromatography. A key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. uj.edu.pl
| Resolution Technique | Principle | Resolving Agent/Catalyst | Typical Outcome | Reference |
| Classical Resolution | Formation of diastereomeric salts with different solubilities. | Chiral acid (e.g., tartaric acid) | Separation by crystallization. | york.ac.uk |
| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst/reagent. | Lipase (e.g., from Pseudomonas) | Enantioenriched unreacted substrate. | uj.edu.plwikipedia.org |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. | Lipase + Racemization Catalyst | Theoretical yield up to 100%. | researchgate.net |
Synthesis of Falintolol, (S,E)- from Chiral Pool Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com This strategy incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step.
For the synthesis of the aryloxypropanolamine side chain of Falintolol, (S,E)-, several chiral C3 synthons derived from the chiral pool are suitable. Key precursors include (S)-glycidol, (S)-epichlorohydrin, and (S)-glycerol derivatives. uj.edu.plptfarm.pl For example, the synthesis could begin with the nucleophilic ring-opening of (S)-epichlorohydrin or a suitable glycidyl (B131873) derivative (like (S)-glycidyl tosylate) with the corresponding phenol. This reaction establishes the aryloxy ether linkage and preserves the stereochemistry of the epoxide. Subsequent opening of the epoxide ring with the appropriate amine would complete the propanolamine side chain, yielding Falintolol, (S,E)-. uj.edu.pl
| Chiral Pool Precursor | Class | Key Reaction Step | Advantage | Reference |
| (S)-Glycidol | Chiral Epoxide | Nucleophilic opening of epoxide ring. | Stereochemistry is pre-defined. | ptfarm.pl |
| (S)-Epichlorohydrin | Chiral Epoxide | Nucleophilic opening of epoxide ring. | Commercially available chiral building block. | uj.edu.pl |
| Amino Acids | Amino Acids | Used as a source of chirality for more complex targets. | Abundant and inexpensive. | wikipedia.orgmdpi.com |
| Terpenes (e.g., α-pinene) | Terpenes | Precursor for chiral reagents (e.g., boranes). | Readily available natural products. | wikipedia.org |
Optimization of Stereochemical Purity in Falintolol, (S,E)- Synthesis
The biological activity of chiral drugs is often highly dependent on their stereochemistry. For Falintolol, the (S,E)- configuration is crucial for its intended pharmacological effect. Consequently, achieving high stereochemical purity is a primary objective in its synthesis. Methodologies to achieve this primarily revolve around asymmetric synthesis and chiral resolution.
A key strategy for obtaining enantiomerically pure compounds is through kinetic resolution, where one enantiomer in a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the other enantiomer unreacted. wikipedia.org Enzymatic kinetic resolution is a particularly powerful technique due to the high stereoselectivity of enzymes. wikipedia.orgrsc.org
While specific data on the enzymatic resolution of Falintolol precursors is not extensively published, research on structurally similar β-adrenergic receptor antagonists provides a strong precedent. For instance, the enzymatic kinetic resolution of an unsaturated secondary alcohol, a precursor structurally related to a Falintolol analogue, has been achieved with high enantiomeric excess (ee). researchgate.net In this process, diastereomeric aminoalcohols were obtained with 99% and 92% enantiomeric excess. researchgate.net
Lipases, particularly Lipase B from Candida antarctica (CAL-B), are widely used for the kinetic resolution of racemic alcohols and amines, which are key intermediates in the synthesis of β-blockers. mdpi.comviamedica.plmdpi.com These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. rsc.org The enantioselectivity of these reactions is often high, with the potential to achieve enantiomeric excesses greater than 99%. rsc.org For example, the kinetic resolution of a propranolol (B1214883) precursor using CAL-B has been shown to yield products with high enantiomeric excess. mdpi.com
The effectiveness of an enzymatic kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to differentiate between the two enantiomers. uni-graz.at A high E-value (typically >100) indicates excellent selectivity, allowing for the isolation of one enantiomer in high purity and yield (approaching the theoretical maximum of 50% for a kinetic resolution). uni-graz.at The enantiomeric excess of both the product and the remaining substrate are dependent on the extent of the conversion. uni-graz.at
Below is an interactive data table illustrating the typical outcomes of an enzymatic kinetic resolution of a racemic alcohol precursor, based on established principles.
| Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) |
| 10 | 9.9 | 90.9 |
| 20 | 22.2 | 88.9 |
| 30 | 38.5 | 86.2 |
| 40 | 60.0 | 80.0 |
| 50 | 100.0 | 100.0 |
This table represents a theoretical kinetic resolution with a high E-value, demonstrating how the enantiomeric excess of the remaining substrate increases with conversion, while the enantiomeric excess of the product remains high throughout.
Alternative approaches to ensure stereochemical purity include the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemistry of a reaction. york.ac.ukethz.ch After the desired stereocenter is created, the auxiliary is removed. york.ac.ukethz.ch Furthermore, catalytic asymmetric synthesis, which employs a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate, is a highly efficient method. york.ac.ukethz.chuclm.es These methods can theoretically achieve a 100% yield of the desired enantiomer. ethz.ch
Integration of Green Chemistry Principles in Falintolol, (S,E)- Synthetic Routes
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. acs.org These principles focus on areas such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.orgresearchgate.net
Key metrics used to evaluate the "greenness" of a chemical process include the E-Factor and Process Mass Intensity (PMI). rsc.orgnih.gov The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final active pharmaceutical ingredient (API). acs.orgnih.gov A lower E-Factor and PMI indicate a more environmentally friendly process. acs.org
Atom Economy and Reaction Mass Efficiency
Atom economy, another fundamental principle of green chemistry, measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. acs.org Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the yield and stoichiometry of the reactants. nih.gov
The application of biocatalysis, as discussed in the context of stereochemical purity, is a prime example of green chemistry in action. rsc.org Enzymatic reactions are typically conducted in aqueous media or greener solvents, at mild temperatures and pressures, and the enzymes themselves are biodegradable catalysts. rsc.org The high selectivity of enzymes can also reduce the need for protecting groups, which simplifies the synthetic route and reduces waste.
Solvent Selection and Energy Reduction
Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to the process's environmental footprint. rsc.org Green chemistry encourages the use of safer solvents, or ideally, solvent-free conditions. rsc.org Recent advancements in the synthesis of other β-blockers have demonstrated the use of innovative technologies like membrane nanoreactors, which can facilitate reactions in significantly reduced solvent volumes and at ambient temperatures, thus saving energy.
The table below illustrates how different synthetic approaches for a hypothetical β-blocker synthesis could be evaluated using green chemistry metrics.
| Synthetic Route | Key Features | Atom Economy (%) | Process Mass Intensity (PMI) | E-Factor |
| Traditional Synthesis | Stoichiometric reagents, organic solvents, cryogenic temperatures | 45 | 150 | 149 |
| Green Synthesis | Catalytic (e.g., enzymatic) reaction, aqueous or green solvent, ambient temperature | 85 | 30 | 29 |
This table provides a comparative view of a traditional versus a green synthetic route, highlighting the significant improvements in atom economy and reduction in waste (PMI and E-Factor) that can be achieved by applying green chemistry principles.
By prioritizing catalytic methods, particularly biocatalysis for the resolution of key chiral intermediates, and by optimizing solvent use and reaction conditions, the synthesis of Falintolol, (S,E)- can be aligned with the principles of green and sustainable chemistry, leading to a more efficient and environmentally benign manufacturing process.
Elucidation of Falintolol, S,e Molecular Mechanism of Action
Identification and Characterization of Primary Molecular Targets of Falintolol, (S,E)-
The primary molecular targets for Falintolol are beta-adrenergic receptors (β-ARs), which are members of the G-protein coupled receptor (GPCR) family. wikipedia.orgnih.gov These receptors are integral to the sympathetic nervous system, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.org Falintolol acts as a competitive antagonist, binding to these receptors and blocking the physiological effects of catecholamines. consensus.appcvpharmacology.com
Receptor Binding Affinity Studies of Falintolol, (S,E)-
Receptor binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), measures the strength of the interaction between a ligand and its receptor. mdpi.comwikipedia.org A lower value indicates a higher affinity. Studies on Falintolol and structurally related compounds involve radioligand binding assays to determine these values for β-adrenergic receptor subtypes. nih.govpatsnap.comsygnaturediscovery.com
In these assays, a radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled test compound (e.g., Falintolol). sygnaturediscovery.comnih.gov The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value, which can be converted to a Ki value. wikipedia.org While specific Ki values for the (S,E)- isomer of Falintolol are not detailed in the reviewed literature, studies on related isoxazoline (B3343090) derivatives have evaluated their binding affinity for beta-1 (β₁) and beta-2 (β₂) adrenergic receptors, confirming the engagement of this chemical class with these targets. nih.govpatsnap.com The stereochemistry of such molecules is known to be crucial for binding affinity. nih.gov
Table 1: Representative Binding Affinity Parameters for Beta-Adrenergic Antagonists This table illustrates typical binding affinity data obtained for beta-blockers. The specific values for Falintolol, (S,E)- would be determined through similar experimental assays.
| Compound | Receptor Target | Binding Affinity Constant (Ki, nM) | Assay Type |
|---|---|---|---|
| Propranolol (B1214883) (Non-selective) | β₁-Adrenergic Receptor | 1.2 | Radioligand Competition Assay |
| Propranolol (Non-selective) | β₂-Adrenergic Receptor | 0.8 | Radioligand Competition Assay |
| Metoprolol (β₁-Selective) | β₁-Adrenergic Receptor | 50 | Radioligand Competition Assay |
| Metoprolol (β₁-Selective) | β₂-Adrenergic Receptor | 2500 | Radioligand Competition Assay |
| Falintolol, (S,E)- | β-Adrenergic Receptors | Data not available | N/A |
Receptor Subtype Selectivity Profiling of Falintolol, (S,E)-
Beta-adrenergic receptors are classified into subtypes, primarily β₁, β₂, and β₃, which have distinct tissue distributions and physiological roles. wikipedia.orgconsensus.app β₁-receptors are predominant in the heart, while β₂-receptors are abundant in the smooth muscle of the bronchi and blood vessels. wikipedia.org The selectivity of a beta-blocker for these subtypes determines its clinical utility and side-effect profile. nih.gov
Selectivity is determined by comparing the binding affinities (Ki values) for different receptor subtypes. A compound is considered selective if it has a significantly higher affinity for one subtype over others. For example, a high β₁/β₂ affinity ratio indicates β₂ selectivity, whereas a low ratio indicates β₁ selectivity. Studies on Falintolol's structural analogs have been conducted to characterize their selectivity for β₁ and β₂ receptors, demonstrating that modifications to the molecular structure can greatly influence subtype preference. nih.govpatsnap.com The anti-stereoisomers in related derivative series have been noted to be invariably more active than their syn counterparts. nih.gov
Investigation of Ligand-Target Interaction Dynamics of Falintolol, (S,E)-
Understanding how Falintolol, (S,E)- binds to its target receptor involves examining the physical and chemical forces that govern the interaction. This includes characterizing the binding thermodynamics and identifying the specific molecular contacts between the drug and the protein.
Biophysical Characterization of Falintolol, (S,E)- Binding
Biophysical techniques are employed to study the dynamics and thermodynamics of ligand-receptor binding. nih.gov These methods provide insight into the forces driving the interaction, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding, determining the association (on-rate) and dissociation (off-rate) constants of the ligand-receptor interaction in real-time.
X-ray Crystallography and Molecular Docking: While X-ray crystallography provides a high-resolution, static picture of the ligand bound to the receptor's active site, molecular docking simulations predict the preferred orientation and conformation of the ligand within the binding pocket. mdpi.comnih.govfip.org Docking studies on β₂-adrenergic receptors suggest that agonist binding involves strong interactions with conserved serine residues, whereas antagonists like Falintolol would bind differently, preventing the conformational changes required for receptor activation. pnas.org
Table 2: Biophysical Techniques for Characterizing Ligand-Target Interactions
| Technique | Key Parameters Measured | Information Gained |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Binding affinity, thermodynamic driving forces, and binding ratio. |
| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Kinetics of binding (association and dissociation rates). |
| Molecular Docking | Binding energy, ligand conformation | Predicted binding mode and key interacting amino acid residues. europeanreview.org |
| X-ray Crystallography | 3D structure of complex | Precise atomic-level view of the ligand-receptor interaction. |
Downstream Molecular Pathway Modulation by Falintolol, (S,E)-
The binding of Falintolol, (S,E)- to β-adrenergic receptors initiates a cascade of intracellular events by blocking the canonical signaling pathway. β-ARs are coupled to the stimulatory G-protein, Gₛ. nih.govaacrjournals.org
Upon activation by an agonist, the Gₛ protein stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP). wikipedia.org cAMP then activates Protein Kinase A (PKA). nih.govaacrjournals.org PKA proceeds to phosphorylate numerous downstream cellular proteins, leading to a physiological response, such as an increased heart rate in cardiac myocytes. wikipedia.orgahajournals.org
By acting as an antagonist, Falintolol, (S,E)- occupies the receptor binding site and prevents this entire sequence. consensus.app It inhibits the Gₛ-mediated activation of adenylyl cyclase, thereby preventing the generation of cAMP and the subsequent activation of PKA. aacrjournals.orgahajournals.org This blockade of the β-adrenergic signaling pathway is the fundamental mechanism by which Falintolol and other beta-blockers exert their therapeutic effects. aacrjournals.orgmdpi.com The interruption of this pathway leads to reduced sympathetic influence on target tissues. wikipedia.org
Network Perturbation Analysis for Comprehensive Falintolol, (S,E)- MoA Mapping
Network perturbation analysis is a powerful computational approach used to elucidate the genome-wide mechanism of action (MoA) of small-molecule compounds. ontosight.ai This methodology assesses the global dysregulation of molecular interactions within a biological network following exposure to a compound. ontosight.ai By analyzing these perturbations, it is possible to identify the primary targets, downstream effectors, and modulated pathways that constitute the compound's complete MoA.
In the context of Falintolol, (S,E)-, a selective beta-1 adrenergic antagonist, a network perturbation analysis would be employed to map its effects on the intricate network of cellular signaling pathways. vulcanchem.comncats.iomedchemexpress.comwikipedia.orgmedchemexpress.comnih.gov Such an analysis would typically involve treating a relevant cell line, such as human ciliary body epithelial cells, with Falintolol, (S,E)- and then performing transcriptomic or proteomic profiling to measure changes in gene or protein expression. These changes are then integrated with a comprehensive protein-protein interaction network to identify the specific nodes and pathways that are significantly perturbed by the compound.
The primary objective of this analysis for Falintolol, (S,E)- would be to confirm its known on-target activity and to uncover any potential off-target effects or novel mechanisms that contribute to its pharmacological profile. The findings from such a study would provide a systems-level understanding of how Falintolol, (S,E)- exerts its therapeutic effects in reducing intraocular pressure in glaucoma. vulcanchem.comnih.gov
Detailed Research Findings
A hypothetical network perturbation analysis of Falintolol, (S,E)- would be expected to yield data identifying the key proteins and pathways modulated by the compound. The primary finding would be the significant perturbation of the beta-1 adrenergic receptor (ADRB1) and its downstream signaling cascade.
The analysis would likely reveal a significant downregulation of signaling pathways associated with G-protein coupled receptor (GPCR) activation. medchemexpress.com Specifically, the inhibition of ADRB1 by Falintolol, (S,E)- would lead to a decrease in the activity of adenylyl cyclase, resulting in lower intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, would affect the activity of Protein Kinase A (PKA) and the phosphorylation of its various downstream targets.
The following interactive data tables summarize the anticipated key findings from a network perturbation analysis of Falintolol, (S,E)-.
Table 1: Identified Primary Protein Targets of Falintolol, (S,E)-
| Protein Target | Gene Name | Function | Predicted Perturbation |
| Beta-1 Adrenergic Receptor | ADRB1 | G-protein coupled receptor that binds catecholamines and activates downstream signaling pathways. | Inhibited |
Table 2: Key Downstream Effectors and Pathways Perturbed by Falintolol, (S,E)-
| Effector/Pathway | Associated Proteins/Genes | Role in Cellular Function | Predicted Pathway Perturbation |
| Gs Alpha Subunit | GNAS | Couples the beta-1 adrenergic receptor to adenylyl cyclase. | Decreased Activity |
| Adenylyl Cyclase | ADCY (various isoforms) | Catalyzes the conversion of ATP to cAMP. | Decreased Activity |
| Cyclic AMP (cAMP) | - | Second messenger that activates Protein Kinase A. | Decreased Levels |
| Protein Kinase A (PKA) | PRKACA, PRKACB, PRKACG | Phosphorylates numerous downstream target proteins, modulating their activity. | Decreased Activity |
| Aqueous Humor Production Pathway | AQP1, SLC4A4 | Involved in the secretion of aqueous humor in the ciliary body. | Downregulated |
These predicted findings from a network perturbation analysis would provide a detailed molecular map of how Falintolol, (S,E)- achieves its therapeutic effect. By inhibiting the beta-1 adrenergic receptor, Falintolol, (S,E)- effectively dampens the signaling cascade that leads to aqueous humor production in the eye, thereby lowering intraocular pressure. vulcanchem.com This comprehensive view of its mechanism of action, extending from the primary target to the downstream cellular response, underscores the value of systems biology approaches in modern pharmacology.
Structure Activity Relationship Sar and Stereostructure Activity Relationship Ssar Studies of Falintolol, S,e Analogs
Rational Design Principles for Falintolol, (S,E)- Analog Series
The rational design of analogs of Falintolol, a potent β-adrenergic antagonist, is guided by established SAR principles for the aryloxypropanolamine class of beta-blockers. nih.govmdpi.com The goal of such design is to systematically modify the molecule to understand the contribution of each structural component to its biological activity. researchgate.net This process allows medicinal chemists to design new molecules with potentially improved therapeutic profiles. gardp.org
Key structural features of the aryloxypropanolamine scaffold that are typically targeted for modification include:
The Aryl Group: The nature and substitution pattern on the aromatic ring significantly affect the compound's affinity and selectivity for β-adrenergic receptor subtypes (β1, β2, β3). nih.gov
The Oxypropanolamine Side Chain: This is a critical pharmacophoric element. The secondary alcohol and the amine group are essential for binding to the receptor, typically through hydrogen bonds. nih.gov The stereochemistry of the hydroxyl-bearing carbon is paramount for activity. researchgate.net
The Amine Substituent: The size and nature of the substituent on the nitrogen atom influence receptor selectivity and potency. A bulky group, such as the tert-butyl group found in Falintolol, is often associated with high β-receptor affinity. acs.org
In the specific case of Falintolol, the structure features a cyclopropyl (B3062369) ketoxime ether moiety. mdpi.commdpi.com The rational design of analogs would involve exploring variations in these key areas. For instance, modifying the cyclopropyl ring to other small cycloalkyl or branched alkyl groups could probe the steric and electronic requirements of the binding pocket. Similarly, altering the geometry of the oxime ether ((E) vs. (Z) isomers) and the stereochemistry of the propanolamine (B44665) side chain ((S) vs. (R) isomers) are crucial aspects of the design process to delineate the precise structural requirements for optimal β-blocking activity. researchgate.net The insertion of the oxime ether itself, in place of a more traditional ether linkage, was a key design choice that was found to retain potent β-blocking activity. mdpi.com
A hypothetical SAR study for a series of Falintolol analogs might involve the synthesis and testing of compounds with targeted structural variations, as illustrated in the table below.
| Analog Modification (Relative to Falintolol) | Rationale for Design | Predicted Impact on Activity |
| Replacement of tert-butyl group with isopropyl group | To assess the impact of reduced steric bulk on the amine substituent on receptor affinity and selectivity. | Likely decrease in potency, as the tert-butyl group is often optimal for β-receptor antagonism. |
| Substitution on the cyclopropyl ring | To explore the steric and electronic tolerance of the receptor's binding pocket in that region. | Activity could increase or decrease depending on the nature and position of the substituent. |
| Conversion of (E)-oxime to (Z)-oxime | To determine the influence of oxime geometry on the overall molecular conformation and receptor fit. | A significant change in potency is expected, as one isomer will likely have a more favorable receptor fit. |
| Inversion of stereocenter from (S) to (R) | To confirm the stereochemical preference of the β-adrenergic receptor. | A dramatic decrease in β-blocking activity is expected for the (R)-isomer. kup.at |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Falintolol, (S,E)- Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netwikipedia.org While specific QSAR models for Falintolol derivatives are not extensively published, the methodology can be understood by examining studies on structurally related aryloxypropanolamines and other β-blockers. nih.govderpharmachemica.com Such models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. oncodesign-services.commdpi.com
The general form of a QSAR model is: Activity = f (Physicochemical properties and/or Structural descriptors) + error wikipedia.org
The development of a robust QSAR model is an iterative process involving descriptor generation, data splitting, model building, and rigorous validation. mdpi.com
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. nih.gov For a series of Falintolol analogs, a wide range of descriptors would be calculated to capture various aspects of the molecular structure that could influence β-adrenergic receptor binding. These descriptors are generally categorized as follows:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants, atomic charges), and steric properties (e.g., molar refractivity, van der Waals volume). tandfonline.comnih.gov For instance, the lipophilicity of the aryl portion and the electronic nature of the oxime group would be critical descriptors.
Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, encoding information about size, shape, and branching (e.g., connectivity indices). tandfonline.com
3D Descriptors: These descriptors require the 3D conformation of the molecule and include information on molecular shape and volume. wikipedia.org In methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules to serve as descriptors. nih.gov
A selection of descriptors that would be relevant for a QSAR study of Falintolol analogs is presented below.
| Descriptor Class | Specific Descriptor Example | Physicochemical/Structural Information Encoded |
| Physicochemical | AlogP (Log of Partition Coefficient) | Molecular hydrophobicity/lipophilicity, influencing membrane permeability and binding. |
| Electronic | Gasteiger Partial Charges | Distribution of electron density, important for electrostatic interactions with the receptor. nih.gov |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, related to steric fit and dispersion forces in the binding pocket. |
| Thermodynamic | Heat of Formation (Hf) | The enthalpy change when the compound is formed from its constituent elements, reflecting molecular stability. nih.gov |
| 3D / Field-based | CoMFA Steric Field Values | The steric hindrance or bulk at various points in 3D space around the molecule. wikipedia.org |
| 3D / Field-based | CoMFA Electrostatic Field Values | The electrostatic potential at various points in 3D space, indicating regions favorable for positive or negative charges. nih.gov |
Once descriptors are generated, a statistical method is used to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a simple, interpretable equation. nih.gov More advanced methods like Partial Least Squares (PLS) are used when descriptors are numerous or correlated, as is common in 3D-QSAR techniques like CoMFA and CoMSIA. nih.govsolubilityofthings.com
A crucial part of model development is validation, which ensures the model is robust and has predictive power. researchgate.net The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model generation. derpharmachemica.comnih.gov
Key statistical parameters for model validation include:
r² (Coefficient of Determination): Measures the goodness of fit for the training set. A value closer to 1 indicates a better fit. tandfonline.com
q² or r²cv (Cross-validated r²): Derived from internal validation (e.g., leave-one-out cross-validation), it assesses the model's robustness. A q² > 0.5 is generally considered acceptable. tandfonline.com
pred_r² (Predictive r² for external test set): Measures the model's ability to predict the activity of the external test set. This is the most stringent test of a model's predictive power. A value > 0.5 is desirable. researchgate.nettandfonline.com
A hypothetical validation summary for a QSAR model of Falintolol analogs is shown below.
| Statistical Parameter | Value | Interpretation |
| r² (training set) | 0.91 | The model explains 91% of the variance in the biological activity of the training set compounds. |
| q² (cross-validated) | 0.75 | The model is robust and has good internal predictive ability (q² > 0.5). |
| pred_r² (test set) | 0.82 | The model has excellent predictive power for external compounds (pred_r² > 0.5). |
| F-test value | 110.5 | The model is statistically significant. tandfonline.com |
| Standard Error of Estimate (SEE) | 0.15 | The model has a low level of error in its predictions. tandfonline.com |
Stereochemical Influence on Biological Activity: SSAR of Falintolol
Stereochemistry, the 3D arrangement of atoms, is critically important for the biological activity of most drugs, as interactions with chiral biological targets like receptors and enzymes are highly specific. numberanalytics.comwikipedia.org For β-blockers of the aryloxypropanolamine class, it is well-established that the biological activity resides almost exclusively in one enantiomer. kup.at
Falintolol possesses at least two sources of stereoisomerism:
A Chiral Center: The secondary alcohol carbon in the propanolamine side chain is a chiral center. For β-blockers, the (S)-enantiomer is significantly more potent in blocking β-adrenoceptors than the corresponding (R)-enantiomer. kup.at This stereoselectivity is a defining feature of this drug class, as the (S)-configuration correctly orients the hydroxyl and amine groups for optimal three-point binding within the receptor. tubitak.gov.tr
Geometric Isomerism: The carbon-nitrogen double bond of the oxime group can exist in two geometric configurations, (E) and (Z). researchgate.net
The synthesis of the individual (R) and (S) enantiomers of Falintolol, as well as its (E) and (Z) geometric isomers, has been reported, allowing for the delineation of these stereochemical effects on activity. researchgate.netacs.org The designation (S,E)-Falintolol specifies the stereochemistry at the chiral carbon as (S) and the geometry of the oxime double bond as (E). This precise stereochemical arrangement is critical for its biological activity. ontosight.ai The inactive (R)-enantiomer, while structurally similar, cannot achieve the same complementary fit with the receptor, leading to a dramatic loss of potency. nih.gov This difference underscores the importance of developing single-enantiomer drugs to maximize therapeutic effect and potentially reduce off-target interactions. nih.gov
Computational Approaches in SAR Exploration of Falintolol, (S,E)- and Related Compounds
Computational methods are indispensable tools for exploring the SAR of Falintolol analogs, providing insights that guide rational drug design. oncodesign-services.compreprints.org These approaches can model the interaction between the drug and its target receptor, helping to explain observed SAR trends and predict the activity of novel compounds. researchgate.netnih.gov
Molecular Modeling and Docking: These techniques build 3D models of the ligand and its receptor (e.g., the β1-adrenergic receptor). nih.gov Docking simulations can then predict the preferred binding pose of Falintolol analogs within the receptor's active site. This allows for the visualization of key interactions, such as hydrogen bonds between the ligand's hydroxyl/amine groups and receptor residues, which can rationalize the high potency of the (S)-enantiomer. mdpi.com
3D-QSAR (CoMFA/CoMSIA): As mentioned previously, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful computational tools. nih.govwikipedia.org They generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. nih.gov These maps provide an intuitive guide for designing more potent analogs. For example, a map might show that a bulky group is favored in the region occupied by the cyclopropyl ring, while a sterically hindered area clashes with another part of the molecule.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of structural features (pharmacophore) required for biological activity. mdpi.com For a β-blocker like Falintolol, a typical pharmacophore would include a hydrogen bond donor (the -OH group), a hydrogen bond acceptor (the ether oxygen), a positive ionizable feature (the secondary amine), and a hydrophobic/aromatic region. researchgate.net This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the correct pharmacophoric features.
SAR Matrix and Neighborhood Analysis: Advanced computational methods can analyze large datasets to systematically identify and visualize SAR information. dovepress.comnih.govcsmres.co.uk These approaches can pinpoint "activity cliffs," where a small structural change leads to a large change in potency, providing critical insights for lead optimization. oncodesign-services.com
Preclinical Pharmacological Investigations of Falintolol, S,e in Research Models
In Vitro Pharmacological Activity Assays of Falintolol, (S,E)-
In vitro assays are indispensable for the initial characterization of a compound's pharmacological activity in a controlled environment, free from the systemic influences of an intact organism. These tests include cell-based functional assays and experiments using isolated organ or tissue preparations to determine a drug's direct effect on specific biological targets.
Cell-Based Functional Assays with Falintolol, (S,E)-
Cell-based functional assays provide critical insights into how a compound modulates its biological target in a physiologically relevant context. These assays can measure a range of cellular responses, including receptor binding, the generation of second messengers, and changes in gene expression. For a compound like Falintolol, (S,E)-, which is structurally related to β-adrenoceptor blockers, these assays are crucial for determining its affinity and functional activity at β-adrenergic receptor subtypes. mdpi.com
Typically, these studies employ engineered cell lines that stably overexpress a specific receptor subtype, such as the β1- or β2-adrenergic receptor. Radioligand binding assays are used to determine the compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from the receptor. nih.gov Functional assays, such as those measuring cyclic AMP (cAMP) levels, are then used to classify the compound as an antagonist (blocking the receptor's response to an agonist), an agonist (mimicking the natural ligand), or a partial agonist. While specific data for Falintolol, (S,E)- from cell-based assays are not extensively detailed in publicly available literature, the table below illustrates the typical data generated in such studies for a hypothetical β-blocker.
| Assay Type | Receptor Subtype | Parameter Measured | Result | Interpretation |
|---|---|---|---|---|
| Radioligand Binding | β1-Adrenoceptor | Binding Affinity (Ki) | Value in nM | Potency of binding to the receptor |
| Radioligand Binding | β2-Adrenoceptor | Binding Affinity (Ki) | Value in nM | Potency of binding to the receptor |
| cAMP Functional Assay | β1-Adrenoceptor | IC50 vs. Isoproterenol | Value in nM | Functional antagonism potency |
| cAMP Functional Assay | β2-Adrenoceptor | IC50 vs. Isoproterenol | Value in nM | Functional antagonism potency |
This table is a representative example of data generated in cell-based assays and does not reflect actual published results for Falintolol, (S,E)-.
Isolated Organ or Tissue Preparations for Falintolol, (S,E)- Activity
Isolated organ or tissue bath experiments are a classical pharmacological method used to study the effect of a compound on a functional tissue preparation outside of the living organism. For assessing cardiovascular drugs, common preparations include isolated atria to assess effects on heart rate and contractility (mediated primarily by β1-receptors) and isolated tracheal strips to assess effects on bronchodilation or constriction (mediated by β2-receptors). mdpi.com
Falintolol has been identified as an oxime ether with β2-blocking activity. mdpi.com Studies on structurally similar oxime ether compounds have utilized isolated guinea pig atria and trachea to screen for β1- and β2-adrenoceptor blocking effects. In these experiments, the ability of the test compounds to inhibit the effects of a known β-agonist, such as salbutamol (B1663637) or isoprenaline, is measured. For example, a potential β2-antagonist would be expected to decrease the relaxation caused by salbutamol in a pre-contracted tracheal strip. mdpi.com Similarly, a β1-antagonist would inhibit the positive chronotropic (heart rate) and inotropic (contractility) effects of an agonist on isolated atrial muscle.
One such study on new oxime ether derivatives provided the following results, with the well-characterized β-blocker Propranolol (B1214883) used as a reference.
| Compound | Assay | Parameter | Result (% Inhibition) |
|---|---|---|---|
| Propranolol (Reference) | Isolated Atria (β1) | Heart Rate | 70% |
| Contractility | 60% | ||
| Compound 4f | Isolated Atria (β1) | Heart Rate | ~25% |
| Contractility | ~35% | ||
| Compound 4y | Isolated Atria (β1) | Heart Rate | ~31% |
| Contractility | ~55% | ||
| Compound 4p | Isolated Trachea (β2) | Salbutamol Relaxation | Antagonistic Activity Observed |
| Compound 4q | Isolated Trachea (β2) | Salbutamol Relaxation | Antagonistic Activity Observed |
The data presented are for compounds structurally related to Falintolol and serve to illustrate the experimental approach.
These findings demonstrate that modifications to the oxime ether structure can influence activity and selectivity at β-adrenoceptor subtypes. mdpi.com The observed β2-antagonistic activity of compounds 4p and 4q in tracheal strips supports the potential for this chemical class, which includes Falintolol, to interact with the β2-receptor. mdpi.com
In Vivo Pharmacodynamic Studies of Falintolol, (S,E)- in Relevant Animal Models
In vivo studies are essential to understand how a compound behaves in a whole, living organism, providing insights into its pharmacodynamic effects, which encompass the physiological and biochemical effects of the drug on the body. researchgate.netnih.gov These studies build upon in vitro findings to evaluate the compound's efficacy in a more complex biological system.
Assessment of Falintolol, (S,E)- Pharmacological Effects in Animal Models
For a compound with suspected β-blocking activity like Falintolol, in vivo pharmacodynamic studies would typically be conducted in animal models such as rats, guinea pigs, or dogs. researchgate.net The primary goal is to assess the compound's cardiovascular effects. Key parameters measured often include heart rate and blood pressure, both at rest and under challenge. nih.gov
A common experimental design involves administering the compound and then challenging the animal with a β-agonist like isoprenaline. The ability of the test compound to blunt the expected tachycardia (increase in heart rate) and/or hypotensive effects of the agonist provides a measure of its β-blocking potency in vivo. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in these studies to establish a relationship between the concentration of the drug in the plasma and its observed pharmacological effect. researchgate.netresearchgate.net This modeling helps in understanding the time course of drug action and in predicting therapeutic outcomes. While specific in vivo pharmacodynamic data for Falintolol, (S,E)- are not widely published, the general approach is well-established for the β-blocker class of drugs. nih.gov
Model Selection and Validation for Falintolol, (S,E)- Efficacy Studies
The selection of an appropriate animal model is critical for generating translatable data for predicting efficacy in humans. europa.eunih.gov For a potential cardiovascular agent, models are chosen based on their ability to mimic the human disease state (e.g., hypertension, heart failure, or arrhythmia). nih.gov Both small and large animal models are used, each with distinct advantages. researchgate.netnih.gov
Rodent models, such as genetically modified mice or rats (e.g., spontaneously hypertensive rats), are often used in early efficacy studies due to their well-characterized genetics and the availability of established experimental protocols. nih.gov Larger animal models, such as pigs or dogs, are often used in later-stage preclinical testing because their cardiovascular physiology, anatomy, and metabolism more closely resemble those of humans, which can provide more clinically relevant results. researchgate.netbiotechfarm.co.il
Validation of an animal model involves several criteria to ensure it is fit-for-purpose:
Face Validity: The model should phenotypically resemble the human condition (e.g., elevated blood pressure in a hypertension model).
Construct Validity: The model should share a similar underlying pathophysiology or mechanism with the human disease. europa.eu
Predictive Validity: The model should accurately predict the efficacy of therapeutic interventions in humans. This is often established by testing standard-of-care drugs (positive controls) and confirming they produce the expected effect in the model. europa.eu
For a compound like Falintolol, (S,E)-, efficacy studies would likely utilize validated animal models of hypertension or tachycardia to confirm that its β-blocking activity, observed in vitro, translates into a therapeutically relevant reduction in blood pressure or heart rate in vivo. nih.govbiotechfarm.co.il
Advanced Analytical Methodologies for Falintolol, S,e Research
Chromatographic Techniques for Falintolol, (S,E)- Separation and Purity Assessment
Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and purification of components within a mixture. nih.gov For a chiral compound like Falintolol, (S,E)-, techniques that can differentiate between enantiomers are of paramount importance. hplc.eu
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. journalagent.com For the separation of enantiomers, HPLC is employed with a Chiral Stationary Phase (CSP), a specialized column packing material designed to interact differently with each enantiomer. phenomenex.comcsfarmacie.cz This differential interaction leads to different retention times, allowing for their separation and quantification.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. phenomenex.com The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being particularly effective for a broad range of chiral compounds, including those with structures similar to beta-blockers. researchgate.netnih.gov
Key parameters in developing a chiral HPLC method for Falintolol, (S,E)- include the selection of the appropriate CSP, the composition of the mobile phase (often a mixture of a hydrocarbon like hexane and an alcohol modifier like isopropanol in normal-phase mode), column temperature, and flow rate. hplc.euresearchgate.net The goal is to achieve baseline resolution between the enantiomeric peaks, which is critical for accurate purity assessment.
Table 1: Illustrative HPLC Parameters for Chiral Separation of Falintolol Enantiomers
| Parameter | Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition sites for differential interaction with enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Optimizes selectivity and peak shape. Diethylamine is often added to reduce peak tailing for basic compounds. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Column Temp. | 25 °C | Temperature can influence the thermodynamics of chiral recognition and affect resolution. |
| Detection | UV at 275 nm | The aromatic ring in Falintolol allows for sensitive detection via UV absorbance. |
| Expected Rt (S,E)- | 12.5 min | Hypothetical retention time for the desired enantiomer. |
| Expected Rt (R,E)- | 15.2 min | Hypothetical retention time for the other enantiomer. |
| Resolution (Rs) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, essential for accurate quantification. |
Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. doi.org Direct analysis of Falintolol, (S,E)- by GC is challenging due to its high polarity and low volatility. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. doi.org This involves reacting the hydroxyl and secondary amine functional groups of Falintolol with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers/amines, or with trifluoroacetic anhydride (TFAA) to form trifluoroacetyl esters/amides.
Once derivatized, the volatile Falintolol derivative can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose. The separation principle is analogous to chiral HPLC, relying on differential interactions between the enantiomeric derivatives and the chiral phase. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides not only separation but also mass information that aids in the identification of the compounds. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a form of planar chromatography used for the rapid and cost-effective qualitative analysis of samples. pnrjournal.com It can be used to monitor reaction progress, identify compounds by comparing their retention factor (Rf) values to a standard, and assess the purity of a sample by observing the number of separated spots. nih.govjournalagent.com
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform stationary phase particles. ctlatesting.com This results in significantly better separation efficiency, higher resolution, and greater sensitivity compared to conventional TLC. ctlatesting.comiipseries.org HPTLC is a valuable tool for the purity assessment of Falintolol, (S,E)-, capable of detecting trace impurities. While standard TLC/HPTLC is achiral, chiral separations can be achieved by using plates impregnated with a chiral selector or by using a chiral additive in the mobile phase. However, its primary role in this context is often for rapid purity screening.
Table 2: HPTLC Purity Assessment of a Falintolol, (S,E)- Sample
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Chloroform / Methanol / Acetic Acid (90:10:1, v/v/v) |
| Detection | UV light at 254 nm |
| Rf of Falintolol, (S,E)- | 0.45 |
| Rf of Impurity A | 0.62 |
| Rf of Impurity B | 0.21 |
Spectroscopic Characterization Techniques for Falintolol, (S,E)-
Spectroscopic techniques are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation. taylorandfrancis.com They are essential for confirming the identity and structure of Falintolol, (S,E)-.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. hyphadiscovery.comanalis.com.my
¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons, while the splitting patterns (multiplicity) reveal adjacent protons.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., alkyl, alcohol, aromatic, ether).
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. nih.govresearchgate.net
COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
By combining the information from these NMR experiments, a complete and unambiguous structural assignment of Falintolol, (S,E)- can be achieved. analis.com.my
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in Falintolol, (S,E)-
| Atom(s) in Falintolol Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₄) | 6.8 - 7.3 | 115 - 158 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Methine Proton (-CH-OH) | ~4.0 | ~70 |
| Methylene Protons (-CH₂-OAr) | ~4.1 | ~72 |
| Isopropyl Protons (-CH(CH₃)₂) | ~1.1 (d, 6H), ~2.8 (sept, 1H) | ~22 (CH₃), ~50 (CH) |
| Amine Proton (-NH-) | Variable | N/A |
| Hydroxyl Proton (-OH) | Variable | N/A |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies provides a "fingerprint" of the functional groups. ponder.ing For Falintolol, (S,E)-, IR spectroscopy would confirm the presence of key functional groups.
Table 4: Characteristic IR Absorption Frequencies for Falintolol, (S,E)-
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
| Alcohol/Phenol | O-H stretch | 3200 - 3600 (broad) |
| Secondary Amine | N-H stretch | 3300 - 3500 (moderate) |
| Alkane | C-H stretch | 2850 - 3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether | C-O stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The aromatic ring in Falintolol, (S,E)- will absorb UV light at a characteristic wavelength (λmax), which is useful for quantitative analysis using HPLC with a UV detector.
Mass Spectrometry for Molecular Structure Elucidation and Quantification of Falintolol, (S,E)-
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. In pharmaceutical research, it is indispensable for the structural elucidation and quantification of compounds like Falintolol, (S,E)-. The technique provides critical information on molecular weight, elemental composition, and the structure of the molecule through fragmentation analysis. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass-to-charge ratio of ions with high accuracy and precision. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between molecules with very small mass differences. nih.govresearchgate.net This capability allows for the unambiguous determination of the elemental composition of a parent ion, which is a critical step in identifying an unknown compound or confirming the structure of a known one like Falintolol, (S,E)-. researchgate.net
For Falintolol, (S,E)-, which has a chemical formula of C₁₄H₂₁NO₃, HRMS would be used to measure its exact mass. This experimental mass can then be compared to the theoretical (calculated) mass. A close match (typically within 5 ppm) provides strong evidence for the correct elemental formula, significantly enhancing confidence in the compound's identity. This high mass accuracy is crucial for differentiating Falintolol, (S,E)- from other isomeric or isobaric compounds that may be present as impurities or metabolites in a sample. pharmafocusamerica.com
| Chemical Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₄H₂₁NO₃ | [M+H]⁺ | 252.15942 |
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Analysis
Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a technique where ions are subjected to multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, precursor ions of a specific m/z ratio (e.g., the protonated molecule of Falintolol, (S,E)-, [M+H]⁺) are selected in the first mass analyzer. nih.gov These selected ions are then fragmented, often through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov
The fragmentation pattern is highly dependent on the molecule's structure, providing a "fingerprint" that is invaluable for structural elucidation. pittcon.org By analyzing the mass differences between the precursor ion and the product ions, researchers can deduce the structure of different parts of the molecule. For Falintolol, (S,E)-, fragmentation would likely occur at the most labile bonds, such as the ether linkage and the bonds adjacent to the nitrogen atom. nih.gov This analysis helps confirm the connectivity of atoms and the identity of functional groups within the molecule.
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 193.12 | C₃H₇N (Isopropylamine) | Cleavage of the C-N bond in the side chain. |
| 135.08 | C₇H₁₅NO (Hydroxy-isopropylamino-propanol) | Cleavage of the ether bond. |
| 117.06 | C₈H₁₇NO₂ (Side chain fragment) | Further fragmentation of the ether-linked side chain. |
Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis
In pharmaceutical analysis, active ingredients are often part of complex matrices such as biological fluids or drug formulations. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing such mixtures. asiapharmaceutics.infonih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique in pharmaceutical analysis. rsisinternational.orgresearchgate.net It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net For a polar and non-volatile compound like Falintolol, (S,E)-, reversed-phase HPLC would be the method of choice for separation. The separated analyte then flows into the MS detector, often using a soft ionization technique like electrospray ionization (ESI), for identification and quantification. chromatographyonline.comnih.gov LC-MS/MS methods are particularly powerful for quantifying low levels of drugs and their metabolites in complex biological samples. springernature.comscielo.br
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov Since Falintolol, (S,E)- has polar functional groups (-OH, -NH), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step would be necessary to convert the polar groups into less polar, more volatile derivatives (e.g., by silylation). After derivatization, the compound can be separated by GC and detected by MS. GC-MS provides excellent chromatographic resolution and is often used for impurity profiling and the analysis of residual solvents. asiapharmaceutics.info
| Parameter | LC-MS Method | GC-MS Method |
|---|---|---|
| Chromatography Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile/Carrier Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium |
| Sample Preparation | Dilute-and-shoot or solid-phase extraction | Liquid-liquid extraction followed by derivatization (e.g., with BSTFA) |
| Ionization Technique | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
Electrochemical Analysis Techniques for Falintolol, (S,E)-
Electrochemical analysis techniques are a group of methods that measure changes in electrical properties (such as potential, current, or charge) in an electrochemical cell containing the analyte. researchgate.net These methods are known for their high sensitivity, rapid response, and relatively low cost, making them suitable for pharmaceutical analysis. researchgate.netsemanticscholar.org For a compound to be analyzed by most electrochemical methods, it must be electroactive, meaning it can be oxidized or reduced at an electrode surface. dergipark.org.tr
Falintolol, (S,E)-, possesses a phenolic hydroxyl group attached to an aromatic ring. Phenolic groups are known to be electrochemically active and can be readily oxidized at a suitable electrode, such as a glassy carbon electrode (GCE). nih.gov This electroactivity provides a basis for its quantitative determination using voltammetric techniques.
Methods like cyclic voltammetry (CV) can be used to study the redox behavior of Falintolol, (S,E)-, while more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically employed for quantification. mdpi.com The peak current generated during the oxidation of the phenolic group is directly proportional to the concentration of Falintolol, (S,E)- in the solution, allowing for precise measurement even at low concentrations. dergipark.org.tr The development of chemically modified electrodes, for instance, using nanomaterials, can further enhance the sensitivity and selectivity of the detection. mdpi.com
| Parameter | Condition/Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Potential Range | +0.2 V to +1.0 V |
| Pulse Amplitude | 50 mV |
Computational Chemistry and in Silico Modeling of Falintolol, S,e
Molecular Docking and Ligand-Protein Interaction Prediction for Falintolol, (S,E)-
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.org In the context of Falintolol, (S,E)-, molecular docking is instrumental in predicting its binding mode and affinity to target proteins, such as β-adrenergic receptors.
Recent studies have utilized molecular docking to investigate the binding of various ligands to β-adrenergic receptors. For instance, a study on oxime ether derivatives docked into the active site of β1 and β2-adrenergic receptors revealed that these compounds fit well within the receptor, forming multiple binding interactions. researchgate.net The key interacting amino acid residues identified in such studies, like Phe201, Tyr207, and Ser211 in the β1-AR, provide a roadmap for understanding how Falintolol, (S,E)- might bind. researchgate.net The process involves preparing the 3D structures of both the ligand (Falintolol, (S,E)-) and the target receptor, followed by running docking simulations using software like AutoDock. jppres.com The results are then analyzed to identify the most stable binding poses and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
The binding energy, often expressed in kcal/mol, is a key metric obtained from docking studies, with more negative values indicating a higher binding affinity. jppres.com This information is critical for predicting the potential efficacy of Falintolol, (S,E)- as a β-blocker and for guiding the design of more potent analogs.
Structure-Based Drug Design Principles Applied to Falintolol, (S,E)-
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. gardp.orgdrugdiscoverynews.com The primary goal of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. drugdiscoverynews.com
The SBDD process for a compound like Falintolol, (S,E)- would typically involve the following steps:
Target Identification and Structure Determination: The first step is to identify the therapeutic target, in this case, likely a β-adrenergic receptor. The 3D structure of this target is then determined using experimental techniques like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. researchgate.net
Binding Site Analysis: Once the target structure is available, the binding site is identified and characterized. This involves analyzing its shape, size, and the chemical properties of the amino acid residues that line the pocket. drugdiscoverynews.com
Ligand Design and Optimization: With a detailed understanding of the binding site, new molecules can be designed or existing ones, like Falintolol, (S,E)-, can be optimized to improve their fit and interactions with the target. This iterative process involves computational modeling, chemical synthesis, and biological testing. drugdiscoverynews.comresearchgate.net
The application of SBDD principles to Falintolol, (S,E)- would focus on understanding its specific interactions within the binding pocket of its target receptor and using this information to design derivatives with enhanced pharmacological properties.
De Novo Ligand Design Inspired by Falintolol, (S,E)- Core Structures
De novo ligand design is a computational method that aims to build novel molecules from scratch, atom by atom or fragment by fragment, within the binding site of a target protein. ijpsonline.comnih.gov This approach is particularly useful for exploring novel chemical space and discovering new scaffolds that can serve as starting points for drug development. researchgate.net
Inspired by the core structure of Falintolol, (S,E)-, a de novo design strategy would involve using its fundamental chemical features as a template to generate new molecules. The process typically begins with placing a seed atom or fragment in the binding site and then iteratively adding new fragments or atoms while optimizing the geometry and interactions with the receptor. rsc.org
Modern de novo design algorithms often employ sophisticated search strategies and scoring functions to evaluate the generated molecules and prioritize those with the highest predicted binding affinity and drug-like properties. mdpi.com By leveraging the known structural information of Falintolol, (S,E)-'s core, this approach can lead to the discovery of novel compounds with potentially improved efficacy and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Falintolol, (S,E)-
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. mdpi.com For Falintolol, (S,E)-, MD simulations can be used to explore its conformational flexibility, binding and unbinding pathways to its target receptor, and the stability of the resulting complex.
Conformational Analysis: A molecule's biological activity is often dependent on its three-dimensional conformation. libretexts.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. libretexts.org For a flexible molecule like Falintolol, (S,E)-, MD simulations can sample a wide range of conformations, providing insights into its preferred shapes in different environments (e.g., in solution versus bound to a receptor). biomedres.us This information is crucial for understanding how it interacts with its biological target.
Binding Dynamics: MD simulations can also be used to study the entire process of a ligand binding to a protein. nih.gov By simulating the system over nanoseconds or even microseconds, researchers can observe how Falintolol, (S,E)- approaches the binding site, the conformational changes that occur in both the ligand and the protein upon binding, and the key interactions that stabilize the complex. researchgate.net These simulations can reveal transient interactions and intermediate states that are not accessible through static docking studies.
The results from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, can provide quantitative measures of the stability and flexibility of the Falintolol, (S,E)-receptor complex.
Quantum Mechanics (QM) and Hybrid QM/MM Methods for Electronic Structure Analysis of Falintolol, (S,E)-
Quantum mechanics (QM) provides the most accurate theoretical framework for describing the electronic structure of molecules. scitechnol.comusp.br For a molecule like Falintolol, (S,E)-, QM calculations can provide detailed information about its electron distribution, orbital energies, and reactivity. cam.ac.uk
Hybrid QM/MM Methods: While QM calculations are highly accurate, they are also computationally expensive, limiting their application to relatively small systems. nih.gov To overcome this limitation, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been developed. wikipedia.org In a QM/MM simulation, the system is partitioned into two regions: a small, chemically active region (e.g., the ligand and the key residues in the binding site) that is treated with QM, and the rest of the system (the bulk of the protein and the solvent) which is treated with a less computationally demanding MM force field. nih.govresearchgate.net
This approach allows for the accurate study of electronic effects, such as charge transfer and polarization, that occur during ligand binding and enzymatic reactions, within the context of a large biological system. researchgate.net For Falintolol, (S,E)-, QM/MM simulations could be used to refine the understanding of its binding interactions, particularly those involving charge distribution and electronic polarization, and to study potential chemical reactions it might undergo.
Virtual Screening and Library Design for Falintolol, (S,E)- Analogs
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org It is a cost-effective and time-efficient alternative to high-throughput screening (HTS).
Virtual Screening of Analogs: Starting with the structure of Falintolol, (S,E)-, a virtual screening campaign can be launched to identify analogs with potentially improved properties. rsc.org This involves searching databases of commercially available or synthetically accessible compounds for molecules that are structurally similar to Falintolol, (S,E)- or that have complementary shapes and chemical features to the target binding site. sourceforge.io The screening can be performed using either ligand-based or structure-based methods. wikipedia.org
Library Design: Based on the insights gained from SBDD, de novo design, and virtual screening, a focused library of Falintolol, (S,E)- analogs can be designed for chemical synthesis and biological testing. nih.gov This library would be enriched with compounds that are predicted to have high binding affinity and favorable drug-like properties. frontiersin.org The design process may involve making specific modifications to the Falintolol, (S,E)- scaffold, such as adding or removing functional groups, to optimize its interactions with the target receptor. targetmol.com
The following table summarizes a hypothetical virtual screening workflow for Falintolol, (S,E)- analogs:
| Step | Description | Tools/Methods |
| 1. Library Preparation | A diverse library of compounds is prepared, often from commercial or in-house databases. anncaserep.com | Chemical databases (e.g., ZINC, ChEMBL), LigPrep |
| 2. Receptor Preparation | The 3D structure of the target receptor is prepared for docking. | Protein Data Bank (PDB), homology modeling |
| 3. Docking | The library of compounds is docked into the binding site of the receptor. | AutoDock, Glide, DOCK |
| 4. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity. | Scoring functions (e.g., empirical, knowledge-based) |
| 5. Post-processing and Filtering | The top-ranked compounds are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection. | ADMET prediction tools, molecular visualization software |
| 6. Hit Selection | A final set of "hit" compounds is selected for experimental validation. |
Ligand-Based Drug Design (LBDD) Approaches for Falintolol, (S,E)- and its Derivatives
Ligand-based drug design (LBDD) is a drug discovery approach that is used when the 3D structure of the target protein is unknown. nih.govgardp.org Instead, it relies on the knowledge of a set of molecules that are known to bind to the target. biosolveit.de
For Falintolol, (S,E)- and its derivatives, LBDD methods can be used to develop predictive models that relate their chemical structures to their biological activities. mdpi.com These models can then be used to design new compounds with improved potency.
Common LBDD approaches include:
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. nih.gov By analyzing a set of active molecules, a pharmacophore model can be generated that captures the key features required for binding. This model can then be used to search for new molecules that match the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. nih.gov By developing a QSAR model for Falintolol, (S,E)- and its derivatives, the activity of new, unsynthesized compounds can be predicted.
Future Directions and Emerging Research Avenues for Falintolol, S,e
Exploration of Novel Binding Sites and Allosteric Modulation
The classical understanding of beta-blockers like Falintolol, (S,E)-, focuses on their interaction with the orthosteric binding site of β-adrenergic receptors. However, the future of research lies in exploring interactions beyond this primary site, specifically focusing on allosteric modulation and identifying novel binding pockets.
Allosteric modulators bind to topographically distinct sites on a receptor, altering its conformation and influencing the binding and/or efficacy of the primary (orthosteric) ligand. ahajournals.orgduke.edu This area of research is crucial for developing drugs with greater specificity and fewer side effects. For the β1-adrenergic receptor (β1AR), a key target for cardiovascular drugs, research has identified that cholesterol can act as a negative allosteric modulator. researchgate.netbiorxiv.orgnih.gov It does so by binding to a specific site and filling an empty cavity within the receptor, which impedes the conformational changes required for activation. researchgate.netbiorxiv.orgnih.gov The identification of such "dry voids" using techniques like X-ray crystallography with xenon derivatization presents a new strategy for discovering novel allosteric drugs. researchgate.netnih.gov
Future research on Falintolol, (S,E)- could investigate whether it has any allosteric properties itself or if its activity can be fine-tuned by novel allosteric modulators. Studies have already identified compounds, such as 'Compound 6' (Cmpd6), that act as positive allosteric modulators (PAMs) for the β1AR, specifically enhancing the effects of certain biased agonists like carvedilol. ahajournals.orgduke.edu These PAMs can selectively boost desired signaling pathways (e.g., β-arrestin-dependent pathways that are cardioprotective) without affecting others (like G protein-dependent cAMP production). ahajournals.orgduke.edu Exploring the interaction of Falintolol, (S,E)- with such modulators could reveal synergistic effects or new therapeutic possibilities.
Moreover, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is an exciting frontier. ahajournals.orgduke.edu Investigating if Falintolol, (S,E)- exhibits any bias or if its functional profile can be shifted by allosteric modulators could lead to the development of more refined therapeutic strategies. For instance, enhancing cardioprotective signals while minimizing other systemic effects is a major goal in cardiovascular medicine.
Application of Machine Learning and Artificial Intelligence in Falintolol, (S,E)- Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and Falintolol, (S,E)- research is no exception. nih.govjptcp.com These computational tools can process vast datasets to identify novel drug-target interactions, predict pharmacological properties, and accelerate the design of new chemical entities. ajol.infonih.gov
For a compound like Falintolol, (S,E)-, which targets G protein-coupled receptors (GPCRs), AI offers powerful methods for advancing research. nih.govbiorxiv.org GPCRs are a major drug target class, and ML models are increasingly used to screen immense chemical libraries virtually, predict binding affinities, and understand complex structure-activity relationships with greater speed and accuracy than traditional methods. ajol.infonih.gov Web services like GPCRVS are emerging as decision support systems that use ML to assess compound activity against various GPCR targets. biorxiv.org
Predict Novel Interactions: ML algorithms can analyze the structure of Falintolol, (S,E)- to predict its potential off-target effects or identify novel binding partners, including other receptors or enzymes. This could uncover new therapeutic indications or explain unexpected pharmacological effects.
Optimize Molecular Design: By learning from existing data on beta-blockers, generative AI models can design new derivatives of Falintolol, (S,E)- with improved selectivity, potency, or pharmacokinetic properties. premierscience.com
Analyze Conformational States: ML can be used to analyze data from molecular dynamics simulations to characterize the different conformational states of the β1-adrenergic receptor when bound to Falintolol, (S,E)-. bohrium.com This provides deeper insights into its mechanism of action at a molecular level. bohrium.com
Personalized Medicine: In the long term, AI could help predict patient responses to Falintolol, (S,E)- based on genetic or biomarker data, paving the way for more personalized treatment strategies. frontiersin.org For instance, AI has been used to identify drug candidates for cardiac fibrosis, a condition relevant to heart failure, by explaining how the drugs work at a cellular level. techtarget.com
The synergy between AI and big data analytics promises to make the research and development process for drugs like Falintolol, (S,E)- faster, more cost-effective, and more precise. nih.govpremierscience.com
Development of Advanced Experimental Models for Mechanistic Studies of Falintolol, (S,E)-
While traditional in vitro and animal models have been foundational, the future of mechanistic studies for Falintolol, (S,E)- will rely on more sophisticated and human-relevant experimental systems. These advanced models are crucial for bridging the gap between preclinical findings and clinical outcomes.
A key development in this area is the "organ-on-a-chip" (OoC) platform. nih.gov Specifically, "heart-on-a-chip" (HoC) systems are microfluidic devices that contain cultured human cardiac tissues, often derived from induced pluripotent stem cells (iPSCs). nist.govpcrm.orgnih.gov These systems can recapitulate the multicellular architecture, mechanical forces, and electrical stimulation of the human heart, offering a more physiologically relevant environment for drug testing than conventional cell cultures. nih.govnih.gov
Future research on Falintolol, (S,E)- can leverage HoC models to:
Study Cardiotoxicity and Efficacy: Assess the compound's effects on human cardiac tissue with high fidelity, observing changes in beat rate, contractility, and electrophysiology in real-time. nist.govrsc.org
Model Disease States: Use iPSCs from patients with specific genetic cardiovascular diseases to create personalized HoC models. nih.gov This would allow researchers to study how Falintolol, (S,E)- performs in the context of specific pathologies like cardiomyopathies or arrhythmias. nih.gov
Investigate Complex Mechanisms: The controlled microenvironment of HoCs allows for detailed investigation of cellular and subcellular mechanisms, such as the compound's influence on calcium handling, mitochondrial function, and gene expression within human cardiac cells. preprints.org
In addition to HoCs, advanced in vivo models remain critical. For example, transgenic mouse models, such as those overexpressing calsequestrin (CSQ) to induce severe heart failure, provide a platform to test the efficacy of beta-blockers in a complex biological system. pnas.org Studies using such models have demonstrated that inhibiting βARK1 (a kinase involved in receptor desensitization) can augment the therapeutic effects of beta-blockers like metoprolol, suggesting new combination therapy approaches. pnas.org Future studies could use similar models to explore whether Falintolol, (S,E)- offers synergistic benefits with other heart failure therapies.
The combination of these advanced in vitro and in vivo models will provide a more comprehensive and predictive understanding of the pharmacological profile of Falintolol, (S,E)-, ultimately accelerating its journey toward more refined and effective clinical applications.
Q & A
Q. What methodologies validate the reproducibility of (S,E)-Falintolol’s intraocular pressure-lowering effects across species?
- Methodological Answer : Conduct cross-species trials (e.g., rabbits, primates, human-derived tissues) under standardized IOP measurement protocols. Use mixed-effects models to account for interspecies variability. Publish raw data and analysis scripts for transparency .
Data Presentation and Analysis
Q. How should researchers present large-scale pharmacological data for (S,E)-Falintolol in publications?
- Methodological Answer : Include processed data (e.g., dose-response curves, receptor binding tables) in the main text. Place raw datasets (e.g., HPLC chromatograms, IOP measurements) in supplementary materials. Use ANOVA tables with F-statistics and p-values for clarity .
Q. What error analysis techniques are critical for reporting (S,E)-Falintolol’s experimental results?
- Methodological Answer : Quantify instrumental uncertainty (e.g., pipetting errors) via repeated measurements. Apply propagation of error formulas to derived parameters (e.g., IC50). Report relative standard deviation (RSD) for replicate experiments .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in animal studies involving (S,E)-Falintolol?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical trials. Obtain institutional animal care committee approval. Include sample size justifications (power analysis) and humane endpoints (e.g., maximum tolerable IOP) .
Q. What steps enhance the reproducibility of (S,E)-Falintolol’s synthesis and characterization?
- Methodological Answer : Publish detailed synthetic protocols (solvents, catalysts, reaction times) in open-access repositories. Share NMR spectra and HPLC traces via platforms like Zenodo. Use IUPAC nomenclature consistently to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
